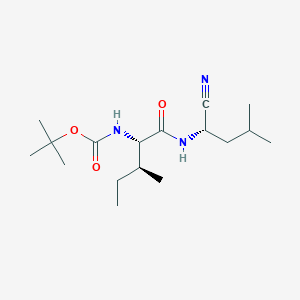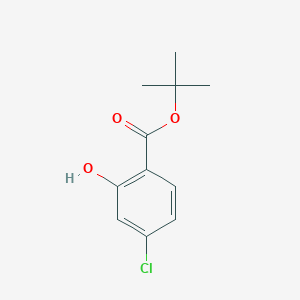
1-Azido-4-chloro-2-fluorobenzene
Descripción general
Descripción
1-Azido-4-chloro-2-fluorobenzene is an organic compound with the molecular formula C6H3ClFN3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, chloro, and fluoro groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-4-chloro-2-fluorobenzene can be synthesized through a multi-step process involving the substitution of hydrogen atoms on the benzene ring with azido, chloro, and fluoro groups. One common method involves the diazotization of 4-chloro-2-fluoroaniline followed by azidation. The reaction typically requires the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to introduce the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure the safety and purity of the final product. The use of specialized equipment and adherence to strict safety protocols are essential due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium nitrite, hydrochloric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 4-chloro-2-fluoroaniline.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
1-Azido-4-chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of triazole-containing compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Azido-4-chloro-2-fluorobenzene involves its reactivity with various chemical reagents. The azido group is highly reactive and can participate in cycloaddition reactions to form stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism. The chloro and fluoro substituents on the benzene ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule.
Comparación Con Compuestos Similares
1-Azido-4-chlorobenzene: Lacks the fluoro group, making it less reactive in certain substitution reactions.
1-Azido-4-fluorobenzene: Lacks the chloro group, which can affect its reactivity and selectivity in chemical reactions.
4-Azido-2-chlorofluorobenzene: A positional isomer with different reactivity due to the arrangement of substituents.
Uniqueness: 1-Azido-4-chloro-2-fluorobenzene is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical behavior. The combination of these substituents with the azido group makes it a versatile compound for various synthetic applications, particularly in the formation of triazole derivatives.
Propiedades
IUPAC Name |
1-azido-4-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVPCGIKUDEYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



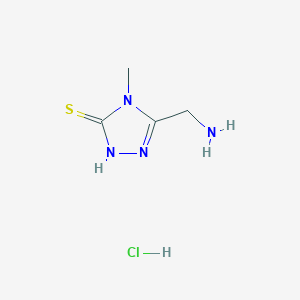
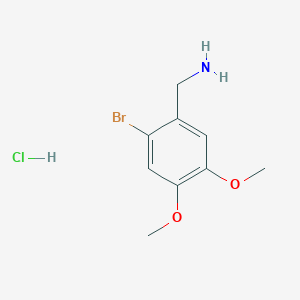




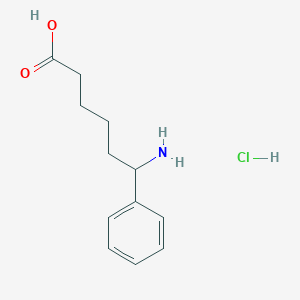


![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1523019.png)

